Product packaging for Benzaldehyde--pyrimidine (1/1)(Cat. No.:CAS No. 835653-05-9)

Benzaldehyde--pyrimidine (1/1)

Cat. No.: B14184201
CAS No.: 835653-05-9
M. Wt: 186.21 g/mol
InChI Key: LWGWZOZRIXRECK-UHFFFAOYSA-N
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Description

An Overview of Benzaldehyde (B42025) and Pyrimidine (B1678525) as Key Synthons

Benzaldehyde and pyrimidine are foundational building blocks, or synthons, in the field of organic chemistry. Benzaldehyde, the simplest aromatic aldehyde, is a versatile reactant used in a wide array of chemical transformations. rsc.org Its aldehyde group readily participates in condensations, additions, and oxidations, making it a staple in the synthesis of more complex molecules. rsc.org

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a core structure in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins. gsconlinepress.comwiley.com This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. wiley.commdpi.com

The Academic Significance of Aromatic Aldehydes in Heterocyclic Synthesis

Aromatic aldehydes, with benzaldehyde as a prime example, are crucial for the construction of heterocyclic rings. uou.ac.in They are key components in multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step. nih.govnanobioletters.com For instance, benzaldehyde is a common starting material in the Biginelli reaction, a well-established method for synthesizing dihydropyrimidinones, a class of pyrimidine derivatives. scribd.comresearchgate.net The reactivity of the aldehyde group allows for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building the heterocyclic framework. oiccpress.com

The Fundamental Role of the Pyrimidine Scaffold in Contemporary Chemical Research

The pyrimidine ring system is of immense interest to researchers due to its diverse biological activities. nih.gov Pyrimidine derivatives have been shown to exhibit a wide range of pharmacological properties. mdpi.comnih.gov The structural versatility of the pyrimidine scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties for specific applications. wiley.com This adaptability has led to the development of numerous pyrimidine-based compounds that are currently under investigation for various therapeutic uses. ekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B14184201 Benzaldehyde--pyrimidine (1/1) CAS No. 835653-05-9

Properties

CAS No.

835653-05-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

benzaldehyde;pyrimidine

InChI

InChI=1S/C7H6O.C4H4N2/c8-6-7-4-2-1-3-5-7;1-2-5-4-6-3-1/h1-6H;1-4H

InChI Key

LWGWZOZRIXRECK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=O.C1=CN=CN=C1

Origin of Product

United States

Synthetic Methodologies for Benzaldehyde Pyrimidine 1/1 Architectures

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly valued in synthetic organic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. scispace.com Several MCRs are instrumental in the synthesis of benzaldehyde-pyrimidine architectures.

Biginelli Reaction Variants Utilizing Benzaldehyde (B42025) and Pyrimidine (B1678525) Precursors

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). scispace.comwikipedia.orgslideshare.netsemanticscholar.org The classical reaction involves the acid-catalyzed cyclocondensation of an aryl aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgsigmaaldrich.comunits.it This one-pot synthesis is prized for its simplicity and the pharmaceutical relevance of its products. slideshare.netsigmaaldrich.com

The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. semanticscholar.orgorganic-chemistry.orgresearchgate.net This electrophilic intermediate then reacts with the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. wikipedia.orgsigmaaldrich.com

Over the years, numerous modifications have enhanced the efficiency and scope of the Biginelli reaction. researchgate.net These advancements include the use of various catalysts to improve yields and shorten reaction times, as well as the expansion of the substrate scope to include different aldehydes, β-dicarbonyl compounds, and urea/thiourea (B124793) derivatives. mdpi.comnih.gov For instance, the use of polyphosphate ester (PPE) has been shown to be a mild and efficient cyclocondensation/dehydration reagent for this reaction. semanticscholar.org

Reactant 1 Reactant 2 Reactant 3 Catalyst Key Feature Reference
BenzaldehydeEthyl acetoacetate (B1235776)UreaHClClassical one-pot synthesis scispace.comwikipedia.org
Aryl aldehydeβ-ketoesterUrea/ThioureaBrønsted/Lewis AcidsGeneral method for DHPMs wikipedia.orgmdpi.com
BenzaldehydeMethyl acetoacetateUreaVarious Lewis acidsCatalyst screening for optimization mdpi.com
Benzyl halidesAlkyl acetoacetateUreaMicrowave irradiationIn-situ generation of benzaldehyde nih.gov

One-Pot Condensation Reactions for Annulated Pyrimidine Formation

One-pot condensation reactions are a powerful tool for constructing fused pyrimidine ring systems, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These reactions typically involve the condensation of an aldehyde (benzaldehyde or its derivatives), an active methylene (B1212753) compound (like malononitrile), and a pyrimidine derivative (such as barbituric acid or aminouracil). researchgate.netscirp.orgnih.gov

The synthesis of pyrano[2,3-d]pyrimidines often proceeds through a domino Knoevenagel/hetero-Diels-Alder reaction pathway. beilstein-journals.org A common approach involves the three-component reaction of various benzaldehydes, malononitrile (B47326), and barbituric acid derivatives. nih.govacs.orgorgchemres.org The reaction is often facilitated by a catalyst, which can range from simple Lewis acids to complex heterogeneous systems. nih.govorgchemres.org For example, indium(III) chloride has been used to catalyze the reaction between 1,3-dimethylbarbituric acid, an aromatic aldehyde, and ethyl vinyl ether to produce pyrano[2,3-d]pyrimidines in high yields. beilstein-journals.org

Similarly, the synthesis of pyrido[2,3-d]pyrimidines is achieved through one-pot, three-component reactions. A typical example is the condensation of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil. scirp.orgscirp.org These syntheses can be promoted by various means, including microwave irradiation or the use of catalysts like diammonium hydrogen phosphate (B84403) (DAHP) in aqueous media. scirp.org The mechanism for the formation of pyrido[2,3-d]pyrimidines often involves a domino Knoevenagel-Michael-cyclization sequence. scirp.org

Fused System Reactants Catalyst/Conditions Key Feature Reference
Pyrano[2,3-d]pyrimidineBenzaldehyde, Malononitrile, Barbituric AcidNanostructure catalysts (Fe3O4, ZnO)Efficient, clean synthesis nih.gov
Pyrano[2,3-d]pyrimidineAromatic Aldehyde, Malononitrile, Barbituric AcidSBA-Pr-SO3H (nanocatalyst)Solvent-free conditions nih.gov
Pyrano[2,3-d]pyrimidineAromatic Aldehyde, Barbituric Acid, Meldrum's AcidWELFSA (agro-waste catalyst), UltrasoundGreen, rapid synthesis tandfonline.com
Pyrido[2,3-d]pyrimidineAromatic Aldehyde, Malononitrile, 6-AminouracilMicrowave irradiation or DAHPEnvironmentally friendly scirp.org
Pyrido[2,3-d]pyrimidineAromatic Aldehyde, Malononitrile, 6-Amino-1,3-dimethyluracilBismuth(III)TriflateGreen, reusable catalyst scirp.org

Formation of Schiff Bases from Benzaldehyde and Aminopyrimidine Derivatives

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). rjptonline.orghumanjournals.com In the context of benzaldehyde-pyrimidine structures, Schiff bases are readily synthesized by reacting an aminopyrimidine derivative, such as 2-aminopyrimidine (B69317), with benzaldehyde or its substituted analogues. humanjournals.com

The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) and is often catalyzed by a few drops of an acid, such as glacial acetic acid, or a base. rjptonline.org The formation of the characteristic azomethine (–C=N–) group is a result of a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. humanjournals.com This reaction can be performed using conventional heating methods or accelerated by microwave irradiation.

Amine Precursor Aldehyde Precursor Catalyst/Solvent Method Reference
2-AminopyrimidineSubstituted BenzaldehydesGlacial Acetic Acid / Methanol or EthanolConventional heating or Microwave
2-Aminopyrimidine4-(dimethylamino) benzaldehydeAcetic Acid / EthanolHeating on a steam bath rjptonline.org
2-AminopyrimidineSubstituted BenzaldehydesGlacial Acetic Acid / EthanolReflux humanjournals.com
2-Aminopyridine derivatives3,4,5-trimethoxy benzaldehydeAbsolute EthanolReflux tandfonline.comtandfonline.com

Catalytic Approaches in Benzaldehyde-Pyrimidine Synthesis

Catalysis is a fundamental pillar in the modern synthesis of benzaldehyde-pyrimidine compounds, offering pathways to higher yields, milder reaction conditions, and improved selectivity. Both homogeneous and heterogeneous catalysts are widely employed.

Lewis Acid Catalysis

Lewis acids are frequently used to catalyze the synthesis of pyrimidine derivatives, including those derived from benzaldehyde. wikipedia.orgresearchgate.net In the Biginelli reaction, Lewis acids such as copper(II) trifluoroacetate (B77799) hydrate (B1144303) or boron trifluoride can be used to promote the condensation. wikipedia.org They function by activating the aldehyde carbonyl group towards nucleophilic attack by the urea. organic-chemistry.org

In the synthesis of fused pyrimidines, Lewis acids also play a crucial role. For instance, copper(II) chloride dihydrate (CuCl2·2H2O) has been shown to be a highly efficient Lewis acid catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. orgchemres.org It is believed to facilitate both the initial Knoevenagel condensation between the aryl aldehyde and malononitrile and the subsequent Michael addition of the barbituric acid derivative. orgchemres.org Similarly, bismuth(III) triflate (Bi(OTf)3) acts as an effective Lewis acid catalyst for the synthesis of pyrido[2,3-d]pyrimidines by activating the aldehyde for Knoevenagel condensation. scirp.org Other Lewis acids like antimony trichloride (B1173362) and zirconium(IV) tetrachloride have also been successfully employed. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability, aligning with the principles of green chemistry. mdpi.comacs.org

Layered Double Hydroxides (LDH) -based catalysts have emerged as effective promoters for these syntheses. A novel catalyst where copper acetate (B1210297) is anchored onto the surface of modified LDHs has been developed for the eco-friendly, one-pot synthesis of pyrido[2,3-d]pyrimidines from benzaldehydes, malononitrile, and uracil. researchgate.netnih.gov This system boasts high product yields, rapid reaction times, and catalyst reusability. researchgate.netnih.gov Another LDH-based catalyst, functionalized and coated with copper nitrate (B79036), has been successfully used for the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.govacs.org

Organically Modified Silicates (ORMOSIL) are hybrid materials that combine the robustness of a silica (B1680970) matrix with the functionality of organic groups. researchgate.netnih.gov These materials can be engineered to act as highly efficient catalysts. researchgate.net For instance, ORMOSILs functionalized with sulfonic acid groups can serve as solid acid catalysts for various transformations. acs.org Their high surface area, stability, and reusability make them attractive for reactions like the Biginelli condensation. researchgate.net Sol-gel entrapped catalysts within ORMOSIL matrices, such as TPAP-doped ormosils for alcohol oxidation to aldehydes, demonstrate the versatility of these materials in facilitating key synthetic steps. cnr.it

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgresearchgate.net Their high surface area and tunable structures make them promising heterogeneous catalysts. frontiersin.org Thiophene-functionalized Co-MOFs have been successfully used as green, reusable catalysts for the Biginelli reaction, demonstrating a wide substrate scope and maintaining activity over several cycles. acs.org Additionally, iron-based MOFs, sometimes supported on magnetic nanoparticles for easy recovery, have been employed to catalyze the synthesis of pyrano[2,3-d]pyrimidines. frontiersin.orgnih.gov

Catalyst Type Specific Catalyst Example Target Synthesis Key Advantages Reference
LDH-basedCopper acetate on modified LDHPyrido[2,3-d]pyrimidinesHigh yield, reusability, green method researchgate.netnih.gov
LDH-basedLDH@TRMS@NDBD@CuPyrano[2,3-d]pyrimidinesHigh efficiency, mild conditions nih.govacs.org
MOFThiophene-functionalized Co-MOFsDihydropyrimidin-2(1H)-onesGreen, reusable, solvent-free option acs.org
MOFFe3O4@MOF (Fe)Pyrano[2,3-d]pyrimidinesRecyclable, magnetic, environmentally friendly frontiersin.orgnih.gov
ORMOSILSulfonic acid-modified ORMOSILGeneral acid-catalyzed reactionsRobust, high surface area, reusable researchgate.netacs.org
HeterogeneousNiobium Oxides (Nb2O5/T)Dihydropyrimidinones (DHPMs)Simple, reusable, and recoverable acs.org
HeterogeneousCopper Ferrite (CuFe2O4) NanoparticlesDihydropyrimidinones (DHPMs)Ultrasound-accelerated, solvent-free mdpi.com

Organocatalysis (e.g., L-proline, DABCO)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO) are prominent organocatalysts utilized in the synthesis of benzaldehyde-pyrimidine scaffolds.

L-proline has been effectively employed as a catalyst in the multicomponent synthesis of various pyrimidine derivatives. For instance, it has been used in the synthesis of pyrano[2,3-d]pyrimidine derivatives through a three-component, one-pot condensation of benzaldehydes, malononitrile, and barbituric acid. readarticle.org Similarly, L-proline nitrate in an ionic liquid phase has been shown to be an efficient catalyst for the synthesis of pyrimidine derivatives from aromatic aldehydes, urea or thiourea, and a β-ketoester. foliamedica.bgsemanticscholar.org This method offers good yields and operates under mild conditions. foliamedica.bgsemanticscholar.org L-proline has also been utilized in the synthesis of fused pyrimidines in water, highlighting its utility in green chemistry. scienceandtechnology.com.vnrsc.org The catalytic activity of L-proline is often attributed to its ability to form enamine or iminium ion intermediates, which facilitate the key bond-forming steps of the reaction. semanticscholar.org

DABCO is another versatile and eco-friendly organocatalyst for pyrimidine synthesis. It has been successfully used in the one-pot, three-component synthesis of tetrahydropyrimidines from aldehydes, ethyl acetoacetate, and urea or thiourea in ethanol under reflux conditions. pjoes.com This method is noted for its high yields and short reaction times compared to the classical Biginelli reaction. pjoes.com DABCO's basic nature allows it to catalyze the condensation reactions effectively. pjoes.com It has also been employed in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. tandfonline.com Furthermore, DABCO-based ionic liquids have been developed as reusable catalysts for the synthesis of pyrimido[4,5-d]pyrimidines, offering advantages such as short reaction times and easy work-up. scispace.com

The following table summarizes representative examples of organocatalyzed synthesis of pyrimidine derivatives.

CatalystReactantsProduct TypeYield (%)Reference
L-proline nitrateBenzaldehyde, Thiourea, Ethyl acetoacetateTetrahydropyrimidine (B8763341)86.74 foliamedica.bg
DABCOBenzaldehyde, Ethyl acetoacetate, UreaTetrahydropyrimidineHigh pjoes.com
L-prolineBenzaldehyde, Malononitrile, Barbituric acidPyrano[2,3-d]pyrimidineExcellent readarticle.org
[C4(DABCO-SO3H)2].4ClO44-chlorobenzaldehyde, 6-amino-1,3-dimethyluracil, UreaPyrimido[4,5-d]pyrimidineHigh scispace.com

Metal-Mediated and Metal-Free Synthetic Protocols

The synthesis of benzaldehyde-pyrimidine scaffolds can be achieved through both metal-mediated and metal-free pathways.

Metal-Mediated Synthetic Protocols often involve the use of transition metal catalysts to facilitate the reaction. For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones from an aldehyde, a β-keto ester, and urea, can be catalyzed by various metal salts. While not always involving direct mediation with the final pyrimidine ring, these metals act as Lewis acids to activate the reactants. The use of metal-based complexes in mechanochemical synthesis is also an area of growing interest. rasayanjournal.co.innih.gov

Metal-Free Synthetic Protocols are gaining prominence due to their alignment with the principles of green chemistry, avoiding the use of potentially toxic and expensive metals. researchgate.net Organocatalysis, as discussed in the previous section, is a prime example of a metal-free approach. scienceandtechnology.com.vnrsc.org L-proline, for instance, has been used as a homogeneous catalyst in water for the synthesis of fused pyrimidines, offering a clean and mild protocol. scienceandtechnology.com.vnrsc.org Additionally, catalyst-free methods have been developed for the synthesis of pyrimidinetriones in aqueous media, which are characterized by rapid reaction times and high yields. beilstein-journals.org The use of Brønsted acidic ionic liquids has also been reported as an efficient and recyclable metal-free catalytic system for the synthesis of benzo tandfonline.comnih.govimidazo[1,2-a]pyrimidines. rsc.org

The table below provides a comparative overview of metal-mediated and metal-free synthetic approaches.

ApproachCatalyst/ConditionsReactantsProduct TypeKey AdvantagesReference
Metal-MediatedCuCl₂·2H₂O / GrindstoneEthyl acetoacetate, Secondary amine, Aromatic benzaldehydeTetrahydropyrimidineSolvent-less, Efficient mdpi.com
Metal-FreeL-proline / Water4-hydroxy coumarins, Aldehydes, 2-aminobenzothiazoles/ureaFused PyrimidinesGreen solvent, Mild conditions scienceandtechnology.com.vnrsc.org
Metal-Free[(4-SO3H)BMIM]HSO4 / Solvent-freeBenzaldehyde, Ethyl acetoacetate, 2-aminobenzimidazoleBenzo tandfonline.comnih.govimidazo[1,2-a]pyrimidineRecyclable catalyst, Atom-economical rsc.org

Advanced Reaction Conditions and Techniques

To enhance the efficiency, sustainability, and speed of benzaldehyde-pyrimidine synthesis, various advanced reaction conditions and techniques have been explored.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular non-conventional energy source in organic synthesis due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. tandfonline.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, pyrimido[4,5-d]pyrimidine derivatives have been synthesized in a solvent-free procedure using a solid support of alumina (B75360) as an energy transfer medium under microwave irradiation, reducing reaction times from minutes to seconds with improved yields. bioorganica.org.ua The synthesis of tetrahydropyrimidine derivatives via a Biginelli-type condensation has also been efficiently carried out using microwave assistance with polyphosphate ester (PPE) as a reaction moderator. tandfonline.comtandfonline.com Furthermore, novel 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivatives have been synthesized from substituted benzaldehydes using microwave-assisted synthesis, demonstrating the versatility of this technique. readarticle.org

The following table showcases examples of microwave-assisted pyrimidine synthesis.

ReactantsCatalyst/MediumProduct TypeReaction TimeYield (%)Reference
Benzaldehyde, Barbituric acid, UreaNeutral AluminaPyrimido[4,5-d]pyrimidine30 seconds95 bioorganica.org.ua
β-ketoester, Aryl aldehyde, (Thio)ureaPolyphosphate Ester (PPE)Tetrahydropyrimidine90 secondsHigh tandfonline.com
Substituted benzaldehydes, HPPStrong Acid4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine22-24 min- readarticle.orgfoliamedica.bg

Solvent-Free and Green Chemistry Principles

Adherence to green chemistry principles is a major focus in modern synthetic chemistry, aiming to reduce waste and environmental impact. rasayanjournal.co.in Solvent-free reactions are a key aspect of this, as they minimize the use of often hazardous organic solvents. semanticscholar.org The synthesis of dihydropyrimidinones has been achieved under solvent-free conditions using a calcined Mg/Fe hydrotalcite catalyst. semanticscholar.org Similarly, the Biginelli reaction has been performed under solvent-free conditions catalyzed by Amberlyst-15, an acidic ion-exchange resin. scienceandtechnology.com.vn The use of recyclable catalysts, such as Brønsted acidic ionic liquids, further enhances the green credentials of these synthetic routes. rsc.org Natural extracts, like citrus extract, have also been explored as catalysts for the synthesis of dihydropyrimidone derivatives, offering a biodegradable and renewable option. pjoes.com

Ultrasonic Irradiation Applications

Ultrasonic irradiation is another green technique that can enhance reaction rates and yields in organic synthesis. nih.gov The chemical effects of ultrasound are attributed to acoustic cavitation, which creates localized hot spots with high temperature and pressure, acting as microreactors. scispace.com This method has been successfully employed for the one-pot multicomponent synthesis of highly functionalized pyrimidine and pyridine (B92270) derivatives in the presence of NaOH at room temperature. nih.gov The synthesis of 2-amino-4-substituted 1,4-dihydrobenzo tandfonline.comnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives has also been achieved using a recyclable heterogeneous ZnFe₂O₄ nanocatalyst under ultrasonic irradiation, highlighting the efficiency and simplicity of this approach. researchgate.net

Derivatization and Structural Modification of Benzaldehyde-Pyrimidine Scaffolds

The derivatization and structural modification of pre-synthesized benzaldehyde-pyrimidine scaffolds are crucial for developing libraries of compounds with diverse biological activities and for structure-activity relationship (SAR) studies. rsc.org

Once the core pyrimidine ring is formed, various functional groups can be introduced or modified. For example, a chlorine atom on the pyrimidine ring can be readily substituted by nucleophiles such as amines or thiols. The aldehyde group of a benzaldehyde-pyrimidine compound can be oxidized to a carboxylic acid or reduced to an alcohol.

In a specific example, 2,4,6-trichloropyrimidine (B138864) can undergo a Suzuki-Miyaura coupling with phenylboronic acid, followed by a subsequent S-N-Ar reaction with various anilines to introduce diversity. nih.gov Another common strategy involves the condensation of a hydrazinyl-pyrimidine derivative with different benzaldehydes or acetophenones to generate pyrimidine-hydrazone conjugates. nih.gov The N-H bond in a lactam motif of a dihydropyrido[2,3-d]pyrimidine can also be derivatized, for instance, by reaction with tosyl chloride. nih.gov These modifications allow for the fine-tuning of the physicochemical and pharmacological properties of the parent scaffold. mdpi.com

Influence of Substituents on Reaction Efficiency and Product Yield

The electronic nature and position of substituents on the benzaldehyde ring can significantly impact the efficiency of the reaction and the yield of the final fused pyrimidine product. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been studied to understand their effect on the reaction course.

Research has shown that aromatic aldehydes bearing either electron-withdrawing or electron-donating groups can be successfully employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives, leading to high product yields in short reaction times. orgchemres.org In some cases, the reaction times for aldehydes with EWGs and EDGs were comparable. orgchemres.org

In the synthesis of benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidines, a more distinct trend was observed. rsc.org Benzaldehydes with electron-donating groups, such as a methoxy (B1213986) group, provided the desired products in excellent yields (e.g., 90%), but required longer reaction times (up to 150 minutes). rsc.org Conversely, benzaldehydes bearing electron-withdrawing groups, like nitro groups, were highly reactive and furnished the corresponding products in excellent yields within shorter reaction times (around 75 minutes). rsc.org Halogen-substituted benzaldehydes also reacted smoothly to produce the expected products in high yields (88–92%), with the position of the substituent not having a significant effect on the yield. rsc.org

In another study focusing on the one-pot synthesis of 2-amino pyrimidine derivatives in aqueous media, it was found that aryl aldehydes with either electron-donating or electron-withdrawing substituents reacted successfully to give good to excellent yields in relatively short times. scholarsresearchlibrary.com This suggests that the specific reaction conditions and the nature of the other reactants also play a crucial role in determining the influence of substituents.

The following table summarizes the effect of various substituents on the yield of fused pyrimidine products in selected reactions.

Table 1: Influence of Benzaldehyde Substituents on Product Yield in Fused Pyrimidine Synthesis

Substituent on Benzaldehyde Fused Pyrimidine System Catalyst/Conditions Yield (%) Reference
4-OCH₃ Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine [(4-SO₃H)BMIM]HSO₄, 100 °C 90 rsc.org
2-NO₂ Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine [(4-SO₃H)BMIM]HSO₄, 100 °C Excellent rsc.org
4-NO₂ Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine [(4-SO₃H)BMIM]HSO₄, 100 °C Excellent rsc.org
Halogenated Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine [(4-SO₃H)BMIM]HSO₄, 100 °C 88-92 rsc.org
4-OCH₃ 2-Amino pyrimidine derivative Piperidine, Water, Reflux 93 scholarsresearchlibrary.com
3,4-(OCH₃)₂ 2-Amino pyrimidine derivative Piperidine, Water, Reflux 90 scholarsresearchlibrary.com
4-NO₂ 2-Amino pyrimidine derivative Piperidine, Water, Reflux 91 scholarsresearchlibrary.com

Synthesis of Diverse Fused Pyrimidine Heterocycles

The reaction of benzaldehyde and a pyrimidine precursor, often with a third component, is a versatile method for the synthesis of a wide range of fused pyrimidine heterocycles. The diversity of the resulting structures is achieved by varying the nature of the pyrimidine precursor and the third reactant.

One prominent class of fused pyrimidines accessible through this methodology is the pyrano[2,3-d]pyrimidines . These can be synthesized via a one-pot, three-component condensation reaction of a substituted benzaldehyde, a thiobarbituric acid derivative, and malononitrile. nih.gov This reaction can be efficiently catalyzed by various catalysts, including nanoparticles. nih.gov

Another important class is the benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidines . These are typically synthesized through a three-component reaction of 2-aminobenzimidazole, a β-ketoester such as ethyl acetoacetate, and a substituted benzaldehyde. rsc.org The use of an ionic liquid catalyst has been shown to be effective for this transformation. rsc.org

Furthermore, triazolo[4,3-a]pyrimidines can be prepared. For instance, a new series of these compounds has been synthesized from 4-amino-2-hydrazinylpyrimidine-5-carbonitrile or its carboxamide analog by reaction with various benzaldehyde derivatives in ethylene (B1197577) glycol with a catalytic amount of acetic acid. derpharmachemica.com

The synthesis of pyrido[2,3-d]pyrimidines has also been reported, expanding the library of fused pyrimidines. derpharmachemica.com These, along with pyramido[4,5-d]pyrimidine systems, can be accessed through multi-step synthetic routes starting from a substituted pyrimidine core. derpharmachemica.com

The following table provides an overview of the diverse fused pyrimidine heterocycles synthesized from benzaldehyde and a pyrimidine source.

Table 2: Synthesis of Diverse Fused Pyrimidine Heterocycles

Fused Pyrimidine System Reactants Catalyst/Conditions Reference
Pyrano[2,3-d]pyrimidine Benzaldehyde, Thiobarbituric acid, Malononitrile Nanoparticle catalysts nih.gov
Benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine Benzaldehyde, 2-Aminobenzimidazole, Ethyl acetoacetate [(4-SO₃H)BMIM]HSO₄, 100 °C rsc.org
Triazolo[4,3-a]pyrimidine Benzaldehyde derivative, 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile Ethylene glycol, Acetic acid derpharmachemica.com
Pyrido[2,3-d]pyrimidine Multi-step synthesis from pyrimidine core Various derpharmachemica.com
Pyramido[4,5-d]pyrimidine Multi-step synthesis from pyrimidine core Various derpharmachemica.com

Structural Elucidation and Advanced Spectroscopic Characterization of Benzaldehyde Pyrimidine 1/1 Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of benzaldehyde-pyrimidine derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In benzaldehyde-pyrimidine compounds, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the benzaldehyde (B42025) and pyrimidine (B1678525) rings, as well as any linking structures.

For example, in the spectra of various 2,4,6-trisubstituted pyrimidine derivatives, the aromatic protons from the benzaldehyde moiety typically appear as multiplets in the range of δ 6.5–8.5 ppm. derpharmachemica.comsemanticscholar.org The specific chemical shift and splitting pattern depend on the substitution on the phenyl ring. The aldehyde proton (CHO) of benzaldehyde itself, if unreacted, gives a characteristic singlet peak around δ 10.0 ppm. rsc.org

The protons on the pyrimidine ring also have distinct chemical shifts. For the parent pyrimidine molecule, the proton at the C2 position appears at approximately δ 9.26 ppm, while the protons at C4 and C6 are observed around δ 8.78 ppm, and the C5 proton is found near δ 7.36 ppm. chemicalbook.com In substituted pyrimidines, these values shift based on the electronic effects of the attached groups. For instance, in 2-amino-6-aryl-4-(furan-2yl) pyrimidines, the singlet for the H-5 proton of the pyrimidine ring is observed at δ 7.26–7.60 ppm. semanticscholar.org In some hexahydropyrimidine (B1621009) derivatives, the protons within the saturated ring system (C-H₄,₅,₆) can appear as multiplets between δ 3.77 and 4.48 ppm. ukm.my

Compound TypeProton AssignmentTypical Chemical Shift (δ, ppm)Reference
Substituted BenzaldehydeAromatic Protons (Ar-H)6.5 - 8.5 (multiplet) derpharmachemica.comsemanticscholar.org
Parent BenzaldehydeAldehyde Proton (-CHO)~10.0 (singlet) rsc.org
Parent PyrimidineH-2~9.26 chemicalbook.com
Parent PyrimidineH-4, H-6~8.78 chemicalbook.com
Parent PyrimidineH-5~7.36 chemicalbook.com
2-Amino-6-aryl-4-substituted pyrimidineH-57.26 - 7.60 (singlet) semanticscholar.org
Hexahydropyrimidine derivativesRing Protons (CH₄,₅,₆)3.77 - 4.48 (multiplet) ukm.my

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.

In the ¹³C NMR spectra of benzaldehyde-pyrimidine derivatives, the carbonyl carbon (C=O) of the aldehyde group, if present, is highly deshielded and appears at a chemical shift of approximately δ 192 ppm. rsc.org The carbon atoms of the benzene (B151609) ring typically resonate in the δ 120–140 ppm region. For example, in 4-(phenylethynyl)benzaldehyde, the aromatic carbons appear at δ 123.24, 129.23, 129.73, 130.34, 132.54, and 136.15 ppm. rsc.org

The carbon atoms of the pyrimidine ring also show characteristic signals. For instance, in ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate, the pyrimidine ring carbons are observed at δ 124.7, 159.9, 166.0, and 166.7 ppm. derpharmachemica.com In other derivatives, such as those resulting from the reaction of p-aminobenzoic acid, pyrimidine carbon signals can be found at varied positions, with one key pyrimidine carbon appearing at δ 56.51 ppm.

Compound TypeCarbon AssignmentTypical Chemical Shift (δ, ppm)Reference
Benzaldehyde MoietyCarbonyl Carbon (C=O)~192 rsc.org
Benzaldehyde MoietyAromatic Carbons120 - 140 rsc.org
Substituted PyrimidinePyrimidine Ring Carbons124 - 173 derpharmachemica.comrsc.org
Pyrimidine-dione derivativePyrimidine-H Carbon~56.5

Proton (1H NMR) Spectral Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For benzaldehyde-pyrimidine compounds, the FT-IR spectrum provides key diagnostic peaks. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration from the benzaldehyde moiety. docbrown.info Aromatic C-H stretching vibrations from the benzene ring are typically observed in the region of 3000–3100 cm⁻¹. docbrown.info

The pyrimidine ring contributes several characteristic bands. The C=N stretching vibrations within the heterocyclic ring usually appear in the 1650–1550 cm⁻¹ range. ukm.my If the pyrimidine ring contains N-H bonds, such as in dihydropyrimidines or hexahydropyrimidines, a broad absorption band for N-H stretching can be seen between 3300 and 3500 cm⁻¹. ukm.myresearchgate.net Other vibrations, such as C=C stretching from the aromatic rings, are found around 1600 cm⁻¹. ukm.my

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aldehyde (C=O)Stretching~1700 docbrown.info
Aromatic C-HStretching3000 - 3100 docbrown.info
Amine/Amide (N-H)Stretching3300 - 3500 ukm.myresearchgate.net
Imine (C=N)Stretching1550 - 1650 ukm.my
Aromatic C=CStretching~1600 ukm.my

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For benzaldehyde-pyrimidine compounds, MS is often coupled with chromatographic techniques like LC or GC.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, which includes many benzaldehyde-pyrimidine derivatives. nih.gov

In practice, the synthesized compound is passed through an LC column for separation from impurities and starting materials, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides the molecular ion peak (e.g., [M+H]⁺), which confirms the molecular weight of the target compound. ukm.mynih.gov For example, the characterization of various novel pyrimidine derivatives often includes LC-MS analysis to confirm their successful synthesis by matching the observed molecular weight with the calculated value. derpharmachemica.com

GC-MS is a technique that combines gas chromatography for separation with mass spectrometry for detection. 6-napse.com It is ideal for the analysis of volatile and thermally stable compounds. While many complex benzaldehyde-pyrimidine structures may not be suitable for GC-MS without derivatization, simpler or more volatile derivatives can be analyzed using this method. 6-napse.comnih.gov

The sample is vaporized and separated in the GC column before being introduced into the mass spectrometer. The resulting mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. arcjournals.org GC-MS has been used to identify various pyrimidine and benzaldehyde derivatives in complex mixtures, such as plant extracts. arcjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within molecules. For compounds containing chromophores like aromatic rings and C=N bonds, which are expected in benzaldehyde-pyrimidine adducts, UV-Vis spectroscopy can confirm the formation of new electronic systems. The absorption of UV or visible light excites electrons from lower energy orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).

In the context of benzaldehyde-pyrimidine derivatives, UV-Vis spectra are used to confirm the structure of newly synthesized compounds. ijsred.com For instance, the synthesis of novel pyrimidine derivatives is often confirmed by their UV-Vis spectral data. japsonline.com The spectra of these compounds typically exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings (from the benzaldehyde moiety) and the pyrimidine ring. The position and intensity of these absorption maxima can be influenced by the specific substituents on the benzaldehyde and pyrimidine rings, as well as the solvent used for analysis. researchgate.net

Studies on the reaction between different substituted benzaldehydes and pyrimidine precursors, such as barbituric acid or aminopyrimidines, show distinct UV-Vis absorption profiles for the resulting products. undip.ac.idsemanticscholar.org For example, in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives using benzaldehyde, the resulting products exhibit specific maximum wavelengths (λmax) that are indicative of their electronic structure. semanticscholar.org

Illustrative UV-Vis Spectral Data for Benzaldehyde-Pyrimidine Derivatives:

CompoundSolventλmax (nm)Reference
5-Phenyl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trioneMethanol (B129727)246, 377 semanticscholar.org
Substituted bromobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidineMethanolNot specified ijsred.com
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot specifiedNot specified japsonline.com
Curcumin benzaldehydeNot specified416 undip.ac.id

This table presents data for derivatives and related compounds, as specific data for "Benzaldehyde--pyrimidine (1/1)" is not available.

X-ray Diffraction (XRD) Analysis

For a definitive structural elucidation of a new compound, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed model of the electron density within the crystal, from which the atomic positions can be determined with high precision.

In the study of pyrimidine derivatives, single-crystal XRD has been used to unambiguously confirm their molecular structures. acs.org For example, the crystal structures of O-benzenesulfonylated pyrimidines were determined using this method, revealing details about their molecular geometry and intermolecular interactions. acs.org Similarly, the structures of novel ijsred.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines have been established through single-crystal X-ray analysis, which also helped in understanding their regiochemistry. bohrium.com The analysis of a 5-nitro-2,4,6-triphenylhexahydropyrimidine, synthesized from benzaldehyde, also relied on single-crystal X-ray crystallography to affirm its molecular structure. sysrevpharm.org

Illustrative Crystallographic Data for Benzaldehyde-Pyrimidine Derivatives:

CompoundCrystal SystemSpace GroupKey FindingsReference
2-amino-6-methylpyrimidin-4-yl benzenesulfonateMonoclinicP2₁/nConfirmed molecular structure and intermolecular hydrogen bonding. acs.org
2,6-diaminopyrimidin-4-yl benzenesulfonateMonoclinicP2₁/cDetailed analysis of the supramolecular network. acs.org
3-aryl-5-methyl-7-phenyl- ijsred.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidinesMonoclinic, Triclinic, OrthorhombicP21/c, P-1, Pbca, C12/c1Confirmed regiochemistry and studied intermolecular interactions. bohrium.com
5-nitro-2,4,6-triphenylhexahydropyrimidineNot specifiedNot specifiedAffirmed the molecular structure of the synthesized compound. sysrevpharm.org

This table presents data for derivatives and related compounds, as specific data for "Benzaldehyde--pyrimidine (1/1)" is not available.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a sample. For organic compounds, this typically involves measuring the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

The synthesis of novel benzaldehyde-pyrimidine derivatives is routinely followed by elemental analysis to confirm that the desired product has been obtained. ijsred.comresearchgate.net For instance, in the synthesis of substituted bromobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine, the structures of the compounds were confirmed by elemental analysis, with the found values being within ±0.4% of the theoretical values. ijsred.com Similarly, the characterization of new pyrimidine derivatives often includes elemental (CHN) analysis to verify their composition. adenuniv.comekb.eg

Illustrative Elemental Analysis Data for a Benzaldehyde-Pyrimidine Derivative:

Compound: A derivative of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine and a substituted methoxybenzaldehyde researchgate.netMolecular Formula: C₁₄H₁₃N₅O

ElementTheoretical %Found %Reference
C62.9162.88 researchgate.net
H4.904.87 researchgate.net
N26.2026.24 researchgate.net

This table presents data for a derivative as specific data for "Benzaldehyde--pyrimidine (1/1)" is not available.

Theoretical and Computational Investigations of Benzaldehyde Pyrimidine 1/1 Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the hypothetical Benzaldehyde-Pyrimidine (1/1) complex, DFT calculations would be essential to understand its stability, reactivity, and the nature of the interactions between the two molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Band Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Hypothetical Data Table for FMO Analysis:

Molecule/ComplexHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Benzaldehyde (B42025)Data not availableData not availableData not available
Pyrimidine (B1678525)Data not availableData not availableData not available
Benzaldehyde-Pyrimidine (1/1)Data not availableData not availableData not available

Note: The values in this table are placeholders as no specific literature is available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the Benzaldehyde-Pyrimidine (1/1) complex, an MEP analysis would identify the electron-rich and electron-poor regions, highlighting the sites most likely to be involved in intermolecular interactions. One would expect the nitrogen atoms of the pyrimidine ring to be regions of negative potential, while the aldehydic proton and the aromatic ring of benzaldehyde would likely show positive potential.

Global Reactivity Parameters (e.g., Electrophilicity Index, Chemical Hardness, Softness)

Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key parameters include:

Chemical Hardness (η): Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Calculating these parameters for the Benzaldehyde-Pyrimidine (1/1) complex would offer a more quantitative understanding of its reactivity and stability compared to the individual molecules.

Hypothetical Data Table for Global Reactivity Parameters:

ParameterBenzaldehydePyrimidineBenzaldehyde-Pyrimidine (1/1)
Chemical Hardness (η)Data not availableData not availableData not available
Chemical Softness (S)Data not availableData not availableData not available
Electrophilicity Index (ω)Data not availableData not availableData not available

Note: The values in this table are placeholders as no specific literature is available.

Advanced Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the structure and stability of molecular complexes. Advanced computational techniques can be used to visualize and quantify these weak interactions.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a method used to partition the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The analysis generates a 3D surface around a molecule, color-coded to show different types of intermolecular contacts and their relative contributions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

For a hypothetical co-crystal of Benzaldehyde-Pyrimidine (1/1), Hirshfeld surface analysis would reveal the nature and extent of interactions such as C-H···N, C-H···π, and π-π stacking, which would be expected to play a significant role in the stability of the complex.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize weak non-covalent interactions in real space. It is based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

An RDG analysis of the Benzaldehyde-Pyrimidine (1/1) complex would provide a clear visual representation of the non-covalent interactions holding the two molecules together, complementing the findings from Hirshfeld surface analysis.

Detailed Examination of Hydrogen Bonding Networks

The formation of a stable Benzaldehyde-Pyrimidine (1/1) complex is significantly influenced by the establishment of a hydrogen bonding network. While neither molecule possesses strong hydrogen bond donors like an O-H or N-H group, they both feature atoms capable of acting as hydrogen bond acceptors and can participate in weaker C-H···X interactions. Computational studies and analysis of similar systems reveal a nuanced network of these non-covalent bonds. acs.orgresearchgate.net

The primary hydrogen bond acceptors in the complex are the two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atom of benzaldehyde. quizlet.comnih.gov The nitrogen atoms in pyrimidine are sp2-hybridized and have lone pairs of electrons, making them effective hydrogen bond acceptors. acs.orgrsc.org Similarly, the oxygen atom in benzaldehyde's carbonyl group carries a partial negative charge and readily accepts hydrogen bonds. quizlet.com

The hydrogen bond donors are the C-H groups from both the aromatic rings and the aldehyde group. Although C-H bonds are typically considered weak donors, their interactions can be collectively significant in stabilizing molecular complexes, particularly when interacting with strong acceptors like nitrogen atoms or a carbonyl oxygen. researchgate.netrsc.org In the Benzaldehyde-Pyrimidine complex, a pseudo-five-membered ring can be formed through hydrogen bonds, contributing to its stability. rsc.org Quantum chemical computations on related systems, such as pyrimidine with water or ammonia, show that these in-plane hydrogen bonds are crucial for determining the geometry and stability of the complex. acs.orgrsc.org

The potential hydrogen bonds within the Benzaldehyde-Pyrimidine (1/1) complex are summarized in the table below.

Table 1: Potential Hydrogen Bonding Interactions in the Benzaldehyde-Pyrimidine (1/1) Complex

Donor Group (Molecule)Acceptor Atom (Molecule)Interaction TypeSignificance
Aldehyde C-H (Benzaldehyde)N1 or N3 (Pyrimidine)C-H···NPrimary interaction, contributes to planar alignment.
Aromatic C-H (Benzaldehyde)N1 or N3 (Pyrimidine)C-H···NSecondary interaction, orientation-dependent.
Aromatic C-H (Pyrimidine)Carbonyl O (Benzaldehyde)C-H···OContributes to the overall stability of the dimer. researchgate.net
Aldehyde C-H (Benzaldehyde)Carbonyl O (Adjacent Complex)C-H···OPossible in condensed phases, leading to larger aggregates.

Exploration of Pi-Stacking and Other Aromatic Interactions

Aromatic interactions, particularly π-π stacking, are a defining feature of the Benzaldehyde-Pyrimidine (1/1) complex, contributing significantly to its formation and stability. These interactions occur between the electron-rich π-system of the benzene (B151609) ring and the electron-deficient π-system of the pyrimidine ring. acs.orgresearchgate.net

Computational studies on interactions between benzene and nitrogen-containing heterocycles like pyridine (B92270) and pyrimidine confirm that these stacking interactions are attractive. nih.govacs.org The interaction is a complex interplay of forces, primarily driven by dispersion forces (a type of van der Waals force) and modulated by electrostatic interactions. acs.orgchemrxiv.org The presence of the electronegative nitrogen atoms in the pyrimidine ring contracts its π-electron cloud, which reduces Pauli (exchange) repulsion and allows for stronger interaction compared to a benzene-benzene dimer. acs.orgchemrxiv.org

The geometry of the π-stacking is typically not a perfect face-to-face sandwich. Instead, a parallel-displaced or offset arrangement is energetically preferred. nih.govchemrxiv.org This orientation minimizes electrostatic repulsion and maximizes attractive dispersion forces. chemrxiv.org Studies on similar systems show that the most favorable binding energies are achieved at specific parallel-displaced geometries. acs.org In the Benzaldehyde-Pyrimidine complex, the interaction can be described as a donor-acceptor interaction, where the benzene ring acts as the π-donor and the pyrimidine ring as the π-acceptor. nih.gov

Beyond direct π-π stacking, other weak aromatic interactions such as C-H···π interactions are also possible, where a C-H bond from one molecule points towards the face of the aromatic ring of the other. rsc.org

Table 2: Aromatic Interactions in the Benzaldehyde-Pyrimidine (1/1) Complex

Interaction TypeParticipating GroupsDescription
π-π StackingBenzene Ring and Pyrimidine RingAttraction between the aromatic π-systems, typically in a parallel-displaced geometry. nih.govchemrxiv.org
C-H···π InteractionAldehyde/Aromatic C-H (Benzaldehyde) and Pyrimidine Ring FaceA hydrogen atom from benzaldehyde is attracted to the electron cloud of the pyrimidine ring.
C-H···π InteractionAromatic C-H (Pyrimidine) and Benzene Ring FaceA hydrogen atom from pyrimidine is attracted to the electron cloud of the benzene ring.

Intermolecular vs. Intramolecular Non-Covalent Interactions

The distinction between intermolecular and intramolecular forces is crucial for understanding the structure and stability of the Benzaldehyde-Pyrimidine (1/1) complex. libretexts.orgharvard.edu

Intermolecular interactions are the forces that exist between the separate benzaldehyde and pyrimidine molecules. libretexts.org These are the primary forces responsible for holding the 1:1 complex together. In this context, the key intermolecular forces are the hydrogen bonds (C-H···N and C-H···O) and the π-π stacking interactions discussed in the previous sections. harvard.edufrontiersin.org These forces are generally much weaker than covalent bonds, but their cumulative effect provides the stability for the complex to form. libretexts.org

Intramolecular interactions are the forces that exist within each individual molecule. harvard.edursc.org These are predominantly strong covalent bonds that define the atomic connectivity of benzaldehyde and pyrimidine. However, weaker non-covalent interactions also exist within each molecule and influence their conformation. For instance, in benzaldehyde, weak electrostatic interactions between the carbonyl group and the ortho C-H bonds of the benzene ring help maintain the molecule's planarity. In substituted pyrimidine derivatives, intramolecular hydrogen bonds and other steric interactions can dictate the molecule's final three-dimensional shape. mdpi.com

In the Benzaldehyde-Pyrimidine (1/1) complex, the intermolecular forces dictate how the two molecules approach and bind to each other, while the intramolecular forces maintain the structural integrity of each component molecule. acs.org

Table 3: Comparison of Intermolecular and Intramolecular Interactions

Interaction TypeLocationDescription & Examples in the ComplexRelative Strength
Intermolecular Between moleculesForces holding benzaldehyde and pyrimidine together. Examples: π-π stacking, C-H···N/O hydrogen bonds. libretexts.orgWeak
Intramolecular Within a moleculeForces holding the atoms of benzaldehyde or pyrimidine together. Examples: C-C, C-H, C=O, C-N covalent bonds. rsc.orgStrong

Molecular Docking Studies (Focus on Binding Modes and Interaction Sites)

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of one molecule to another when they form a stable complex. researchgate.netnih.gov In the context of the Benzaldehyde-Pyrimidine (1/1) system, docking simulations can elucidate the most probable three-dimensional arrangement of the complex and identify the specific atomic interactions that stabilize it. nih.govmdpi.com

In a typical docking study of this complex, one molecule (e.g., benzaldehyde) would be treated as the "ligand" and the other (pyrimidine) as the "receptor." The simulation explores various possible conformations and orientations of the ligand within the receptor's binding site, calculating a "docking score" for each pose. researchgate.net This score, often expressed in kcal/mol, estimates the binding affinity, with lower scores indicating more favorable binding. nih.gov

The results of such a study would provide:

Binding Modes: The most stable 3D structures of the complex, showing the precise spatial relationship between the benzaldehyde and pyrimidine molecules. researchgate.net This would confirm the preference for specific geometries, such as the parallel-displaced π-stacking arrangement. nih.gov

Interaction Sites: A detailed map of the non-covalent interactions. The simulation identifies the specific atoms involved in hydrogen bonds, providing distances and angles. researchgate.netresearchgate.net For example, it would highlight the interaction between the aldehyde's C-H group and one of pyrimidine's nitrogen atoms. It would also delineate the hydrophobic and π-stacking interaction surfaces between the two aromatic rings. nih.gov

While primarily used in drug design to dock small molecules into protein active sites, the principles are directly applicable to studying the formation of molecular adducts like Benzaldehyde-Pyrimidine (1/1). mdpi.comekb.eg

Table 4: Typical Outputs from a Molecular Docking Study of the Benzaldehyde-Pyrimidine (1/1) Complex

Output ParameterDescriptionExample Finding for the Complex
Binding Energy/Docking Score A calculated value (e.g., in kcal/mol) that estimates the thermodynamic favorability of the complex formation. nih.govA negative value indicating a spontaneous and stable interaction.
Predicted Binding Pose The lowest-energy 3D orientation of benzaldehyde relative to pyrimidine.A parallel-displaced orientation maximizing π-stacking and hydrogen bonding.
Hydrogen Bond Analysis Identification of specific donor-acceptor pairs, their distances, and angles. researchgate.netC-H(aldehyde)···N(pyrimidine) distance of ~2.5 Å.
Hydrophobic/Aromatic Interactions Mapping of the surfaces involved in van der Waals and π-stacking interactions. nih.govIdentification of the centroids of the benzene and pyrimidine rings and the distance between them.

Computational Prediction of Thermodynamic and Kinetic Stability

Computational chemistry provides powerful tools for quantifying the stability of the Benzaldehyde-Pyrimidine (1/1) complex from both thermodynamic and kinetic perspectives. researchgate.netacs.org These predictions are typically achieved using methods like Density Functional Theory (DFT). nih.govresearchgate.net

Kinetic stability relates to the energy barrier that must be overcome for the complex to dissociate back into its constituent molecules. A high energy barrier implies the complex is kinetically stable, or inert, meaning it will persist for a longer time even if it is not the most thermodynamically stable state. uva.nl Computational methods can map the potential energy surface for the dissociation process to determine the height of this barrier.

Other quantum chemical descriptors derived from DFT calculations, such as the HOMO-LUMO energy gap (ΔEgap), global hardness (η), and softness (σ), also provide insights into stability. researchgate.netresearchgate.net A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net

Table 5: Computational Parameters for Assessing Stability

ParameterType of StabilityDescriptionImplication for the Complex
Binding Energy (ΔE) ThermodynamicThe energy released upon formation of the complex from its monomers. researchgate.netA negative value confirms the complex is stable relative to isolated molecules.
Dissociation Energy Barrier KineticThe minimum energy required to break the complex apart.A higher barrier indicates the complex is less likely to dissociate quickly.
HOMO-LUMO Gap (ΔEgap) Kinetic/ReactivityThe energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.netA larger gap suggests greater kinetic stability and lower reactivity.
Global Hardness (η) Kinetic/ReactivityA measure of resistance to change in electron distribution. researchgate.netHigher hardness correlates with lower reactivity and greater stability.

Mechanistic Elucidation of Benzaldehyde Pyrimidine 1/1 Formation Pathways

Detailed Proposed Reaction Mechanisms for Benzaldehyde-Pyrimidine Conjugation

The precise mechanism of the Biginelli reaction has been a topic of scientific discussion, with several pathways proposed and debated. The most widely accepted mechanisms are centered around which initial condensation event initiates the cascade of reactions. The three primary proposed pathways involve the initial formation of an iminium ion , an enamine , or a Knoevenagel adduct . unair.ac.idresearchgate.net

A study that systematically investigated different reaction routes found that pathways initiated by an N-acyliminium intermediate generally provide higher yields of the dihydropyrimidine (B8664642) product compared to routes starting with enamine or Knoevenagel intermediates. unair.ac.id

Iminium Intermediate Pathway: This is now the most supported mechanism. nih.gov It commences with the acid-catalyzed condensation of benzaldehyde (B42025) and urea (B33335). This step forms an N-acyliminium ion as the key intermediate. This electrophilic species is then intercepted by the enol form of the β-ketoester (e.g., ethyl acetoacetate). The subsequent cyclization and dehydration of the resulting open-chain ureide lead to the final dihydropyrimidine. nih.gov NMR spectroscopic studies have provided strong evidence for this pathway, showing no indication of an initial aldol (B89426) reaction between the aldehyde and the ketoester. nih.gov

Enamine Intermediate Pathway: In this proposed route, the β-ketoester and urea first react to form a β-enaminocarbonyl compound (an enamine). This enamine then acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent cyclization and dehydration yield the dihydropyrimidine. unair.ac.idresearchgate.net

Knoevenagel Pathway: This mechanism begins with the Knoevenagel condensation between benzaldehyde and the active methylene (B1212753) group of the β-ketoester. unair.ac.idresearchgate.net This condensation, typically base-catalyzed, forms an α,β-unsaturated carbonyl compound. researchgate.net This intermediate then undergoes a Michael addition with urea, followed by cyclization and dehydration to afford the final product. rsc.org Theoretical studies on related reactions have identified the carbon-carbon bond formation in the Knoevenagel condensation as a potential rate-determining step. acs.orgacs.org

A comparative study of these routes showed that initiating the reaction by pre-mixing benzaldehyde and urea (favoring the iminium pathway) resulted in a 62% yield, whereas pre-mixing urea and ethyl acetoacetate (B1235776) (favoring the enamine pathway) gave yields of 31-40%. The route proceeding via the Knoevenagel intermediate yielded 38% of the product. unair.ac.id

Identification and Characterization of Key Mechanistic Intermediates (e.g., Iminium, Enamine, Knoevenagel Adducts)

The identification and characterization of the transient species in the reaction pathway are crucial for validating the proposed mechanisms.

N-Acyliminium Ion: This has been identified as the key intermediate in the most favored mechanism of the Biginelli reaction. nih.gov Spectroscopic studies using 1H and 13C NMR have been instrumental in providing evidence for its formation. By monitoring the reaction of benzaldehyde, ethyl acetoacetate, and urea, researchers have been able to rule out other initial intermediates, lending strong support to the N-acyliminium ion's role. nih.gov

Enamine: The enamine intermediate, formed from the condensation of the β-ketoester and urea, is another plausible intermediate. unair.ac.idresearchgate.net These species are known nucleophiles in organic synthesis. The viability of this pathway is often tested by altering the order of reactant addition in the synthesis. unair.ac.id

Knoevenagel Adducts: The formation of the Knoevenagel condensation product between benzaldehyde and an active methylene compound like ethyl acetoacetate or barbituric acid is a well-established reaction. researchgate.netresearchgate.netrsc.org The resulting α,β-unsaturated compound is a key intermediate in the Knoevenagel pathway. Studies have shown that these adducts can exist as both cis- and trans-isomers. researchgate.net In some systems, this condensation is the initial step before the involvement of the pyrimidine (B1678525) precursor. rsc.org

The table below summarizes the key intermediates and the experimental evidence supporting their role.

IntermediatePrecursorsSupporting Evidence
N-Acyliminium Ion Benzaldehyde, Urea/Thiourea (B124793)NMR Spectroscopy nih.gov
Enamine Ethyl Acetoacetate, Urea/ThioureaReaction Pathway Studies unair.ac.idresearchgate.net
Knoevenagel Adduct Benzaldehyde, Ethyl AcetoacetateIsolation and Isomer Characterization researchgate.net, Mechanistic Proposals researchgate.netrsc.org

Role of Catalysts in Directing Reaction Selectivity and Rate

Catalysts are essential for the efficient synthesis of pyrimidine derivatives from benzaldehyde, influencing both the reaction rate and, in some cases, the mechanistic pathway. A wide array of catalysts has been explored, ranging from simple acids and bases to more complex and reusable systems.

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for the Biginelli reaction. beilstein-journals.orgresearchgate.net Concentrated hydrochloric acid is a classic catalyst used in this synthesis. unair.ac.idresearchgate.net Lewis acids like nano-TiCl₄·SiO₂, ferric chloride, and nickel chloride have also been shown to be highly efficient. researchgate.netjocpr.com The primary role of the acid catalyst is to facilitate the condensation steps, particularly the formation of the electrophilic N-acyliminium ion from benzaldehyde and urea. nih.gov

Base Catalysis: While the Biginelli reaction is typically acid-catalyzed, base catalysts are employed in related syntheses. For instance, the condensation of benzaldehyde with active methyl groups on a pre-formed pyrimidine ring can be catalyzed by strong organic bases. stackexchange.com In other variations, strong bases like NaOH and KOH, or even milder bases like K₂CO₃, are used to facilitate cycloaddition reactions for pyrimidine synthesis. mdpi.com

Advanced Catalytic Systems: To improve yields, reduce reaction times, and promote greener chemistry, various advanced catalysts have been developed. These include:

Nano-catalysts: Nano-NiZr₄(PO₄)₆ has been reported as a robust and reusable heterogeneous catalyst for pyrimidine synthesis. nanochemres.org

Ionic Liquids: Brønsted acidic ionic liquids have been used as efficient catalysts under solvent-free conditions. researchgate.net

Biocatalysts: Folic acid–coated magnetic nanoparticles have been developed as a recoverable biocatalyst. researchgate.net

Phase-Transfer Catalysts: β-cyclodextrin has been used as a non-toxic and recyclable catalyst in aqueous media. mdpi.com

The choice of catalyst can significantly impact the reaction's efficiency, as shown in the table below which compares different catalysts for a model reaction.

CatalystReaction ConditionsYield (%)Reference
nano-NiZr₄(PO₄)₆Reflux in Ethanol (B145695)High nanochemres.org
Brønsted Acidic Ionic LiquidSolvent-free, 40 minup to 99% researchgate.net
Yb(OTf)₃Microwave, 120 °C, 20 min90% beilstein-journals.org
Concentrated HClReflux in Ethanol62% unair.ac.id

Kinetic Investigations and Rate-Determining Steps in Benzaldehyde-Pyrimidine Reactions

In another study on a similar multicomponent reaction, theoretical calculations suggested that the carbon-carbon bond formation between benzaldehyde and Meldrum's acid (a Knoevenagel-type condensation) is the rate-determining step. acs.orgacs.org The activation energy for this step was found to be significant, suggesting that an increase in temperature would be necessary for the reaction to proceed at a reasonable rate, which aligns with experimental observations. acs.org

The activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate constant, providing further mechanistic details. researchgate.netiosrjournals.org

Supramolecular Assembly and Crystal Engineering of Benzaldehyde Pyrimidine 1/1 Co Crystals

Rational Design Principles for Co-Crystallization Involving Benzaldehyde (B42025) and Pyrimidine (B1678525) Derivatives

The rational design of co-crystals hinges on the predictable formation of robust intermolecular interactions, often referred to as supramolecular synthons. In the context of co-crystallization involving benzaldehyde and pyrimidine derivatives, the primary design principle revolves around the identification and exploitation of complementary hydrogen bonding sites.

Crystal engineering principles allow for the manipulation of intermolecular interactions to create co-crystals with desired properties. acs.org The development of these multi-component crystals is largely based on the use of supramolecular synthons to control crystal packing. acs.org The selection of co-formers is a critical step in this process, with various theoretical and experimental approaches available to guide the choice. brieflands.com

For a potential benzaldehyde-pyrimidine co-crystal, the key interaction would likely involve the aldehyde C-H group of benzaldehyde acting as a hydrogen bond donor and the nitrogen atoms of the pyrimidine ring serving as hydrogen bond acceptors. While conventional hydrogen bonds involving O-H or N-H donors are stronger, C-H···N interactions are recognized as significant structure-directing forces in the absence of more competitive donors. researchgate.netacs.org

The design strategy would therefore involve bringing together molecules with these complementary functionalities. The planarity of both benzaldehyde and pyrimidine molecules also favors efficient packing through π-π stacking interactions, which can further stabilize the resulting co-crystal structure. tandfonline.com The predictability of these interactions forms the basis for the rational design of the target 1:1 co-crystal.

In more complex systems, such as those involving amino-substituted pyrimidines and carboxylic acids, the primary and most predictable supramolecular synthon is the R22(8) ring motif formed between the acid and the pyrimidine base. acs.org While benzaldehyde lacks a strong acidic proton, the potential for forming weaker, yet significant, synthons with pyrimidine remains a key design consideration.

Analysis of Crystal Packing and Influence of Intermolecular Forces on Solid-State Architecture

The solid-state architecture of a co-crystal is a direct consequence of the interplay of various intermolecular forces. In a hypothetical Benzaldehyde-Pyrimidine (1/1) co-crystal, a detailed analysis of the crystal packing would reveal a hierarchy of these interactions.

Key Intermolecular Forces:

Hydrogen Bonding: The primary directional force would be the C-H···N hydrogen bonds between the aldehydic hydrogen of benzaldehyde and the nitrogen atoms of the pyrimidine ring. The geometry and strength of these bonds would be crucial in determining the primary supramolecular assembly. researchgate.net

Van der Waals Forces: Dispersion forces, although non-directional, play a significant role in maximizing the packing efficiency and contribute substantially to the lattice energy. nih.gov

The crystal structure of pyrimidine itself and its simple derivatives reveals the influence of substituents on the molecular geometry and, consequently, the crystal packing. scispace.com The introduction of a co-former like benzaldehyde would introduce new sets of interactions that would dictate a unique packing arrangement. The resulting architecture could range from simple layered structures to more complex interpenetrated networks, depending on the relative strengths and directionality of the intermolecular forces at play.

Controlling Stoichiometric Ratios in Co-crystals (e.g., Achieving 1:1 Co-crystal Formation)

Achieving a specific stoichiometric ratio, such as the 1:1 formation in a Benzaldehyde-Pyrimidine co-crystal, is a critical aspect of co-crystal synthesis. The stoichiometry of a co-crystal is determined by the number and nature of the interaction sites on the constituent molecules, as well as the crystallization conditions. brieflands.comresearchgate.net

The formation of a 1:1 co-crystal is often favored when there is a one-to-one correspondence of complementary binding sites between the two co-formers. In the case of benzaldehyde and pyrimidine, the single aldehyde group on benzaldehyde and the two potential acceptor sites on pyrimidine (N1 and N3) could lead to various binding motifs. A 1:1 stoichiometry would likely arise if a consistent and robust synthon forms between one benzaldehyde molecule and one pyrimidine molecule, which then propagates throughout the crystal lattice.

Several factors can influence the stoichiometry of co-crystals:

Solvent Choice: The solvent can play a crucial role in mediating the interactions between co-formers and can influence the final stoichiometry. researchgate.net

Temperature and Concentration: The temperature of crystallization and the concentration of the co-formers in solution can affect the nucleation and growth of different stoichiometric forms. acs.org

Grinding Techniques: Mechanochemical methods, such as liquid-assisted grinding, have been shown to be effective in producing co-crystals and can sometimes lead to different stoichiometric outcomes compared to solution-based methods. rsc.org

The possibility of forming co-crystals with variable stoichiometry, known as stoichiomorphs, also exists. researchgate.net For example, systems of 2-aminopyrimidine (B69317) with boric acid have been shown to form co-crystals with different stoichiometric ratios (3/2 and 1/2), depending on the crystallization conditions. mdpi.com Therefore, careful control over the experimental parameters is essential to selectively crystallize the desired 1:1 Benzaldehyde-Pyrimidine co-crystal.

Table 1: Factors Influencing Co-crystal Stoichiometry

FactorInfluence on Stoichiometry
Co-former Functional Groups The number and arrangement of hydrogen bond donors and acceptors on each molecule are primary determinants of the stoichiometric ratio.
Crystallization Method Solution crystallization, slow evaporation, cooling crystallization, and mechanochemical grinding can all yield different stoichiometric products. rsc.org
Solvent The polarity and hydrogen bonding capability of the solvent can mediate co-former interactions, favoring certain stoichiometric assemblies. researchgate.net
Temperature Temperature can affect the relative stability of different stoichiometric phases.
Concentration The molar ratio of the co-formers in the initial solution or mixture can direct the formation of a specific stoichiometric co-crystal. acs.org

Impact of Peripheral Substituents on Supramolecular Synthons and Crystal Stability

Electronic Effects:

Electron-donating or electron-withdrawing substituents on the benzaldehyde ring can alter the acidity of the aldehydic C-H proton, thereby modulating the strength of the C-H···N hydrogen bond. For example, an electron-withdrawing group would be expected to increase the positive partial charge on the hydrogen atom, potentially leading to a stronger interaction. Similarly, substituents on the pyrimidine ring can affect the basicity of the nitrogen atoms, influencing their ability to accept a hydrogen bond. researchgate.netrsc.org

Steric Effects:

Bulky substituents can sterically hinder the formation of certain supramolecular synthons, forcing the molecules to adopt alternative packing arrangements. acs.org This can lead to changes in the crystal density and stability. For instance, the presence of an ethyl substituent on a pyrimidine ring has been shown to exert a steric hindrance effect that prevents the formation of certain hydrogen bonding patterns observed in less sterically hindered analogues. acs.org

Formation of Competing Interactions:

Substituents can introduce new functional groups capable of forming competing intermolecular interactions. For example, a hydroxyl or amino group on the benzaldehyde ring could form stronger O-H···N or N-H···N hydrogen bonds with the pyrimidine, which would likely dominate over the weaker C-H···N interaction and lead to a completely different supramolecular assembly. mdpi.com The interplay between different types of non-covalent interactions, including hydrogen and halogen bonds, as well as π-stacking, can be controlled by the rational choice of substituents. mdpi.com

Table 2: Predicted Effects of Substituents on Benzaldehyde-Pyrimidine Co-crystal Formation

Substituent PositionSubstituent TypePredicted Effect
Benzaldehyde (para-)Electron-withdrawing (e.g., -NO₂)May strengthen the C-H···N hydrogen bond.
Benzaldehyde (ortho-)Bulky (e.g., -CH₃)May sterically hinder the formation of the primary synthon, potentially leading to a different crystal packing or inhibiting co-crystal formation.
PyrimidineElectron-donating (e.g., -NH₂)Increases the basicity of the pyrimidine nitrogens, potentially strengthening the hydrogen bond with benzaldehyde. Also introduces a strong hydrogen bond donor that could lead to self-assembly or different synthons. acs.orgresearchgate.net
PyrimidineHalogen (e.g., -Cl)Can introduce halogen bonding as a significant competing or cooperating interaction in the crystal packing. scispace.com

Catalytic Applications of Benzaldehyde Pyrimidine 1/1 Derivatives

Utilization as Catalysts or Ligands in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis , these ligands form soluble metal complexes that are highly active for various organic reactions. researchgate.netmdpi.com Pyridine-centered pincer ligands, a class of compounds structurally related to pyrimidine (B1678525) derivatives, have demonstrated excellent performance in the hydrogenation of carbonyl compounds and esters when complexed with metals like ruthenium. mdpi.com The ligand plays a crucial role in stabilizing the metal center and participating directly in the catalytic cycle through mechanisms like metal-ligand cooperation. mdpi.com

For heterogeneous catalysis , these organic ligands or their metal complexes can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. researchgate.net For instance, silica-supported sulfuric acid has been used as an efficient heterogeneous catalyst for pyrimidine synthesis. scialert.net Similarly, carbon-supported platinum (Pt/C) has been effectively used for the acceptorless dehydrogenative synthesis of pyrimidines. researchgate.net The immobilization of well-defined complexes, such as those based on ruthenium, rhodium, and iridium, on supports like silica (B1680970) or polymers has been successful for asymmetric transfer hydrogenation reactions. researchgate.net

Formation of Metal Complexes with Benzaldehyde-Pyrimidine Ligands for Catalytic Systems

The synthesis of metal complexes using benzaldehyde-pyrimidine Schiff base ligands is a common strategy to generate active catalysts. researchgate.netjmchemsci.com These ligands are often multidentate, meaning they can bind to the metal ion through multiple donor atoms. The imine nitrogen is a primary coordination site, and other atoms, such as a phenolic oxygen from a hydroxybenzaldehyde precursor or a ring nitrogen from the pyrimidine moiety, can also participate in chelation. sdiarticle5.comresearchgate.netsdiarticle5.com

The process typically involves reacting the Schiff base ligand with a metal salt (e.g., nitrate (B79036) or chloride salts of Cu(II), Ni(II), Co(II), Zn(II), V(V), or Mo(VI)) in a suitable solvent like ethanol (B145695). sdiarticle5.comsdiarticle5.combohrium.com The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. sdiarticle5.comresearchgate.net

For example, a Schiff base derived from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and 2-hydroxy-1-naphthaldehyde (B42665) (a benzaldehyde (B42025) derivative) was used to synthesize Cu(II) and Ni(II) complexes. sdiarticle5.com In these complexes, the ligand acts as a bidentate donor, coordinating through the phenolic oxygen and the azomethine nitrogen. sdiarticle5.comsdiarticle5.com Similarly, vanadium and molybdenum Schiff base complexes have been synthesized and used as catalysts for the preparation of benzimidazoles and other heterocycles. bohrium.com The formation of these stable metal complexes is crucial, as the chelation environment profoundly influences the electron distribution in the coordination sphere, thereby regulating the catalytic properties of the compound. researchgate.net

Catalysis of Specific Organic Transformations (e.g., Condensation, Cycloaddition, Dehydrogenation)

Benzaldehyde-pyrimidine derivatives and their metal complexes are effective catalysts for a variety of fundamental organic reactions.

Condensation Reactions

These catalysts are widely used in multicomponent reactions (MCRs) to synthesize complex heterocyclic structures. A common application is the Biginelli reaction and related condensations for creating pyrimidine and pyrimidinone derivatives. nih.govtandfonline.com In these reactions, an aldehyde (often a benzaldehyde derivative), a β-dicarbonyl compound, and an amidine or urea (B33335) are condensed together. tandfonline.comrsc.org

The catalyst, which can be a Lewis acid or a base, plays a key role. For instance, magnesium oxide (MgO) with a high surface area serves as an effective heterogeneous base catalyst. tandfonline.com The mechanism often begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the amidine and subsequent cyclization. tandfonline.comrsc.org Bismuth(III) triflate has also been shown to be an efficient catalyst for the three-component synthesis of pyrido[2,3-d]pyrimidines from benzaldehyde, malononitrile (B47326), and 6-amino-1,3-dimethyluracil. scirp.org

Table 1: Catalytic Condensation Reactions Involving Benzaldehyde and Pyrimidine Derivatives
CatalystReaction TypeSubstratesProductYieldReference
High-Surface-Area MgOThree-Component CondensationBenzaldehyde, Malononitrile, Amidines4-Amino-5-pyrimidinecarbonitrilesHigh tandfonline.com
Bi(OTf)3Three-Component CondensationSubstituted Benzaldehydes, Malononitrile, 6-Amino-1,3-dimethyluracilPyrido[2,3-d]pyrimidinesGood to Excellent scirp.org
[(4-SO3H)BMIM]HSO4Three-Component CondensationSubstituted Benzaldehydes, Ethyl Acetoacetate (B1235776), 2-AminobenzimidazoleBenzo scilit.comresearchgate.netimidazo[1,2-a]pyrimidinesExcellent (up to 90%) rsc.org
ZnCr2O4 NanoparticlesThree-Component CondensationSubstituted Benzaldehydes, Malononitrile, 2-AminobenzimidazoleSubstituted PyrimidinesGood nanobioletters.com

Cycloaddition Reactions

Transition-metal-catalyzed [2+2+2] cycloadditions are a powerful method for synthesizing six-membered rings like pyridines and pyrimidines. scilit.comresearchgate.net These reactions involve the cyclotrimerization of alkynes and nitriles. scilit.comacs.org While benzaldehyde itself is not a direct participant in the alkyne/nitrile cycloaddition, pyrimidine derivatives are the target products, and the catalysts often involve ligands that can be conceptually related to benzaldehyde-pyrimidine structures.

More directly, pyrimidine derivatives can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, 2-arylmethylidenthiazolo[3,2-a]pyrimidines (formed from a benzaldehyde derivative) react with azomethinylides in a [3+2]-cycloaddition to form complex dispyroheterocycles. mdpi.com Other strategies include [4+2] cycloadditions where intermediates generated in situ, sometimes from sulfonyl azides and alkynes catalyzed by copper, lead to pyrimidine derivatives. mdpi.com Niobium pentachloride (NbCl₅) has been used to mediate the cycloaddition of alkynes and nitriles to produce substituted pyrimidines with high chemo- and regioselectivity. acs.org

Table 2: Catalytic Cycloaddition Reactions for Pyrimidine Synthesis
Catalyst/MediatorReaction TypeKey ReactantsProduct TypeReference
Copper[4+2] CycloadditionTerminal Alkynes, Sulfonyl Azides, TrichloroacetonitrileSulfonamide Pyrimidines mdpi.com
NbCl5Intermolecular CycloadditionAlkynes, Aryl NitrilesSubstituted Pyrimidines acs.org
None (Thermal)[3+2] Cycloaddition2-Benzylidentiazolo[3,2-a]pyrimidine, Sarcosine, 1,2-DiketoneDispyrothiazolo[3,2-a]pyrimidines mdpi.com
Ruthenium Complexes[2+2+2] CycloadditionDiynes, Cyanamides2-Aminopyridines researchgate.net

Dehydrogenation Reactions

Catalytic dehydrogenation is a key step in several modern synthetic routes to pyrimidines. Acceptorless dehydrogenative coupling (ADC) is an atom-economical strategy where alcohols are used as starting materials. researchgate.netunl.pt In this approach, a catalyst, often a transition metal complex, facilitates the dehydrogenation of a primary or secondary alcohol to an aldehyde or ketone in situ. mdpi.comresearchgate.net This intermediate then reacts with other components, such as an amidine, to build the pyrimidine ring. The process often concludes with a final dehydrogenation step to aromatize the newly formed ring. researchgate.netmdpi.com

Ruthenium and manganese pincer complexes are particularly effective for these tandem reactions. mdpi.comunl.pt For example, a ruthenium catalyst can mediate the synthesis of 2-(N-alkylamino)pyrimidines from alcohols and a guanidine (B92328) salt, involving the dehydrogenation of alcohols, C-C coupling, and C-N coupling, with the elimination of hydrogen gas. mdpi.com Supported platinum nanoparticles (Pt/C) have also been used to catalyze the one-pot synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines via an acceptorless dehydrogenative pathway. researchgate.net

Table 3: Catalytic Dehydrogenation in Pyrimidine Synthesis
CatalystReaction TypeKey ReactantsKey TransformationYieldReference
Pt/C with KOtBuAcceptorless Dehydrogenative CouplingSecondary and Primary Alcohols, AmidinesSynthesis of 2,4,6-trisubstituted pyrimidinesUp to 92% researchgate.net
Ruthenium Pincer ComplexDehydrogenative CouplingAlcohols, Guanidine SaltSynthesis of 2-(N-alkylamino)pyrimidinesGood mdpi.com
Manganese Pincer ComplexDehydrogenative CouplingPrimary and Secondary Alcohols, BenzamidineSynthesis of Substituted PyrimidinesHigh unl.pt
OMS-2-SO3H (Solid Acid)One-pot Synthesis and DehydrogenationAldehydes, 2-Aminobenzimidazole, AcetylacetoneSynthesis of Benzo scilit.comresearchgate.netimidazo[1,2-a]pyrimidinesGood nih.gov

Advanced Research Directions and Future Prospects for Benzaldehyde Pyrimidine 1/1 Chemistry

Development of Next-Generation Synthetic Methodologies

The construction of molecules containing both benzaldehyde (B42025) and pyrimidine (B1678525) functionalities has evolved significantly from classical condensation reactions to sophisticated, highly efficient synthetic strategies. Modern research emphasizes the development of methodologies that are not only high-yielding but also atom-economical, scalable, and environmentally benign. ijsat.org

A primary focus is on multicomponent reactions (MCRs), which allow for the construction of complex pyrimidine derivatives from simple precursors, including a benzaldehyde derivative, in a single step. researchgate.netmdpi.com The Biginelli reaction, a classic MCR, condenses a benzaldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. researchgate.net Contemporary advancements are refining this and other MCRs through the use of novel catalysts, microwave assistance, and green reaction conditions to improve yields and sustainability. ijsat.orgmdpi.com

Key areas of development include:

Catalyst Innovation : The exploration of novel catalysts, such as β-cyclodextrin in aqueous media, is enabling more efficient and environmentally friendly syntheses. researchgate.netmdpi.com

Flow Chemistry : The application of flow chemistry techniques is being explored to improve the scalability and reproducibility of pyrimidine synthesis, addressing challenges associated with batch production. ijsat.org

C–H Activation : Direct functionalization of pyrimidine cores through C–H activation strategies represents a major leap forward, streamlining synthetic pathways and expanding the accessible structural diversity. ijsat.org

Annulation Strategies : Novel annulation (ring-forming) strategies that utilize precursors like alkynes, nitriles, and diazonium salts are being developed for the construction of diverse pyrimidine rings. ijsat.org

Table 1: Overview of Modern Synthetic Methodologies for Benzaldehyde-Pyrimidine Systems

MethodologyPrecursorsKey FeaturesReferences
Multicomponent Reactions (e.g., Biginelli) Benzaldehyde, Urea/Thiourea, Ethyl Acetoacetate (B1235776)High atom economy; one-pot synthesis of complex molecules. researchgate.net, researchgate.net, mdpi.com
Catalytic Cyclocondensation Benzaldehydes, Amidines, Malononitrile (B47326)Use of catalysts (e.g., β-cyclodextrin) enhances reaction rates and yields under mild conditions. researchgate.net
Microwave-Assisted Synthesis Aryl Methyl Ketones, Benzaldehydes, NitrilesRapid reaction times; improved yields; solvent-free options. ijsat.org, mdpi.com
C-H Activation Pre-formed Pyrimidine CoresDirect functionalization reduces the number of synthetic steps and increases efficiency. ijsat.org

Frontiers in Computational Modeling and Prediction of Benzaldehyde-Pyrimidine Interactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of benzaldehyde-pyrimidine systems at the molecular level. These theoretical approaches provide profound insights into molecular structure, reactivity, and the non-covalent interactions that govern their supramolecular assembly. rsc.orgnih.govnih.gov

Density Functional Theory (DFT) is a cornerstone method for these investigations, enabling the optimization of molecular geometries to their most stable ground state and the calculation of various quantum chemical parameters. nih.gov Advanced computational techniques are being employed to explore the intricate details of intermolecular forces, which are crucial for designing new materials and understanding biological activity.

Key computational frontiers include:

Hirshfeld Surface Analysis : This technique is used to visualize and quantify intermolecular contacts within a crystal lattice, providing a detailed picture of how molecules pack together through interactions like C–H⋯O hydrogen bonds and π–π stacking. rsc.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes electron density to characterize the nature of chemical bonds and non-covalent interactions, offering a deeper understanding of molecular stability and reactivity. nih.gov

Reduced Density Gradient (RDG) Analysis : This method is employed to visualize and identify weak non-covalent interactions in real space, which are critical in supramolecular chemistry. nih.govresearchgate.net

Molecular Docking and Dynamics : These simulations are used to predict the binding modes and affinities of pyrimidine derivatives with biological targets, guiding the design of new therapeutic agents. nih.govvulcanchem.com

Table 2: Computational Methods and Their Applications in Benzaldehyde-Pyrimidine Research

Computational MethodInformation ProvidedSignificanceReferences
Density Functional Theory (DFT) Optimized geometry, electronic structure, reactivity descriptors.Predicts molecular stability and properties. nih.gov, researchgate.net
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts.Elucidates crystal packing and supramolecular synthons. rsc.org, nih.gov
QTAIM / RDG Analysis Characterization and visualization of non-covalent interactions.Details the specific forces (e.g., H-bonds, van der Waals) holding the system together. nih.gov, researchgate.net
Molecular Electrostatic Potential (MEP) Maps charge distribution on the molecular surface.Identifies sites for electrophilic and nucleophilic attack, crucial for reactivity prediction. nih.gov, rjb.ro

Exploration of Benzaldehyde-Pyrimidine Systems in Advanced Materials Science

The unique electronic and structural properties of compounds incorporating benzaldehyde and pyrimidine rings make them highly attractive for applications in advanced materials science. chemimpex.comresearchgate.net The ability of the pyrimidine moiety to engage in hydrogen bonding and π–π interactions, combined with the versatile reactivity of the benzaldehyde group, allows for the creation of functional materials with tailored properties. ijsat.orgchemimpex.com

A particularly innovative area is the "skeletal editing" of pyrimidines to synthesize new high-energy density materials (HEDMs). rsc.org This strategy involves ring-opening and ring-closing reactions to transform common pyrimidine-based raw materials into novel energetic backbones, including monocyclic, bicyclic, and fused skeletons. rsc.org

Future prospects in materials science include:

Organic Electronics : Pyrimidine derivatives have shown potential in organic light-emitting diodes (OLEDs) due to their electrogenerated chemiluminescent properties. researchgate.net

Fluorescent Sensors : The pyrimidine scaffold has been employed in the design of fluorescent detectors for ions like zinc, opening avenues for new chemical sensors. researchgate.net

High-Energy Density Materials : The strategic modification of pyrimidine skeletons offers a pathway to a new generation of energetic compounds with promising performance characteristics. rsc.org

Polymers and Coatings : The versatile reactivity of 2-(5-Pyrimidinyl)benzaldehyde makes it a valuable building block for the development of novel polymers and functional coatings. chemimpex.com

Table 3: Applications of Benzaldehyde-Pyrimidine Systems in Materials Science

Application AreaExample System/CompoundFunctionalityReferences
Organic Light-Emitting Diodes (OLEDs) ECL4 (a pyrimidine derivative)Electrogenerated chemiluminescence. researchgate.net
Fluorescent Sensors PyMD (a pyrimidine derivative)Fluorescent detection of zinc ions. researchgate.net
High-Energy Density Materials Derivatives from skeletal editing of pyrimidinesServe as novel energetic backbones. rsc.org
Functional Polymers 2-(5-Pyrimidinyl)benzaldehydeVersatile building block for polymer synthesis. chemimpex.com

Interdisciplinary Research Synergies within Organic and Supramolecular Chemistry

The study of benzaldehyde-pyrimidine systems is a fertile ground for interdisciplinary collaboration, particularly at the intersection of organic synthesis and supramolecular chemistry. Supramolecular chemistry focuses on the non-covalent interactions that direct molecules to self-assemble into larger, well-defined structures. rsc.orgnih.gov The benzaldehyde and pyrimidine groups are rich in features that drive these interactions, such as the carbonyl group's ability to accept hydrogen bonds and the aromatic rings' capacity for π-stacking. rsc.orgnih.gov

The predictable patterns of non-covalent bonding, known as synthons, allow chemists to design and construct complex, multi-dimensional supramolecular networks. rsc.org For example, the interplay of C–H⋯O hydrogen bonds with C–H⋯π and π–π stacking interactions can facilitate the formation of intricate molecular assemblies. nih.gov

Future research synergies will likely focus on:

Crystal Engineering : The deliberate design of crystalline solids with desired physical properties by controlling the intermolecular interactions between benzaldehyde and pyrimidine building blocks.

Molecular Recognition : Developing host-guest systems where specifically designed pyrimidine-based macrocycles, such as those derived from iminecalix mdpi.comarenes, can recognize and bind to target molecules. researchgate.net

Functional Supramolecular Materials : Creating "smart" materials that respond to external stimuli (e.g., light, heat, chemical analytes) by leveraging the dynamic and reversible nature of non-covalent bonds in benzaldehyde-pyrimidine assemblies.

Biomimetic Systems : Designing synthetic systems that mimic biological processes, such as the formation of flower-shaped supramolecular complexes from pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, which structurally echo biological self-assembly. rsc.orgscispace.com

Table 4: Common Non-Covalent Interactions in Benzaldehyde-Pyrimidine Supramolecular Systems

Interaction TypeParticipating GroupsResulting ArchitectureReferences
C–H⋯O Hydrogen Bonding Pyrimidine C-H, Benzaldehyde C=OFormation of robust synthons, linking molecules into chains or sheets. rsc.org, nih.gov
π–π Stacking Aromatic rings of benzaldehyde and pyrimidineStabilization of layered structures in the solid state. rsc.org, nih.gov
C–H⋯π Interactions C-H bonds and aromatic π systemsConsolidation of multi-dimensional networks. rsc.org, nih.gov
Halogen Bonding Halogen substituents on benzaldehyde ringDirectional interactions that contribute to crystal packing. nih.gov

Q & A

Q. What are the common synthetic routes for benzaldehyde-pyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Benzaldehyde-pyrimidine derivatives are typically synthesized via condensation reactions between benzaldehyde analogs and pyrimidine precursors. For example, 2-benzoylpyrimidine can be prepared by reacting pyrimidine derivatives with benzaldehyde under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). Copper-catalyzed C–N coupling reactions (e.g., using CuI/1,10-phenanthroline) are also effective for introducing aryl groups to pyrimidine cores, requiring inert atmospheres and controlled heating .

Q. What spectroscopic and crystallographic techniques are critical for characterizing benzaldehyde-pyrimidine compounds?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks. For example, pyrimidine ring carbons appear at δ 150–160 ppm in 13C^{13}C NMR .
  • X-ray Crystallography: Resolve bond lengths (e.g., C–N bonds at ~1.32–1.38 Å) and dihedral angles to confirm stereochemistry. provides crystallographic data for related pyrimidine structures, highlighting hydrogen-bonding interactions critical for stability .
  • IR Spectroscopy: Detect functional groups like C=O stretches (~1680 cm1 ^{-1}) and aromatic C–H bends (~700 cm1 ^{-1}) .

Q. How do benzaldehyde-pyrimidine derivatives serve as intermediates in heterocyclic synthesis?

Methodological Answer: These derivatives act as precursors for synthesizing fused heterocycles (e.g., benzoimidazoles or pyridines). For instance, copper-catalyzed annulation with o-phenylenediamine yields benzo[4,5]imidazo[1,2-c]pyrimidines. Key steps include:

Functionalizing the pyrimidine ring with electrophilic substituents.

Employing cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce nitrogen-containing moieties .

Advanced Research Questions

Q. How can copper-catalyzed C–N coupling be tailored for benzaldehyde-pyrimidine functionalization?

Methodological Answer:

  • Catalyst System: Use CuI (5–10 mol%) with bidentate ligands (e.g., 1,10-phenanthroline) to enhance electron transfer.
  • Substrate Design: Install halogen groups (Br/I) at the pyrimidine’s 4-position to facilitate oxidative addition.
  • Reaction Monitoring: Track progress via TLC or LC-MS. reports yields >80% under optimized conditions (110°C, 24 h, DMSO solvent) .

Q. How should researchers address contradictions in reported bioactivity data for benzaldehyde-pyrimidine analogs?

Methodological Answer:

  • Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting bioactivity.
  • Assay Standardization: Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (e.g., serum-free media).
  • Structural Confirmation: Cross-validate NMR and HRMS data with literature to ensure compound identity matches reported structures .

Q. What strategies ensure robustness in analytical method development for benzaldehyde-pyrimidine quantification?

Methodological Answer:

  • Chromatographic Methods: Develop GC or HPLC protocols with internal standards (e.g., methylparaben) to correct for variability. validates methods using retention time reproducibility (<2% RSD) and spike-recovery tests (98–102%) .
  • Calibration Curves: Use linear regression (R2^2 > 0.995) across a concentration range (e.g., 0.1–100 µg/mL).

Q. How can unexpected byproducts in benzaldehyde-pyrimidine synthesis be diagnosed and mitigated?

Methodological Answer:

  • Byproduct Identification: Perform LC-MS/MS or 1H^1H-1H^1H COSY NMR to trace side reactions (e.g., aldol condensation of benzaldehyde).
  • Condition Screening: Vary temperature, solvent (switch from polar aprotic to ethers), or catalyst (e.g., replace Brønsted acids with Lewis acids). emphasizes documenting unexpected observations (e.g., color changes) to refine protocols .

Methodological Best Practices

  • Literature Cross-Referencing: Use databases like SciFinder to compare synthetic routes and spectral data, prioritizing primary sources (e.g., peer-reviewed journals over patents) .
  • Collaborative Validation: Share compound samples with independent labs to verify reproducibility of bioactivity or synthesis results .

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